molecular formula C15H20N2O3S B1211592 Penilloic acid CAS No. 501-34-8

Penilloic acid

Cat. No. B1211592
CAS RN: 501-34-8
M. Wt: 308.4 g/mol
InChI Key: LRWFMQCGNBOTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penilloic acid is one of several acids obtained from penicillins by the hydrolytic opening of the lactam ring . It is a major antigenic determinant of penicillin hypersensitivity, reacting with proteins and serving as a hapten to cause an immune reaction .


Synthesis Analysis

A novel approach for the synthesis of penilloic acids has been proposed. This involves the conversion of penicilloic acid derivatives into corresponding penilloic acid derivatives using mild reduced pressure (vacuum) in the presence of inorganic acid either in water or in a mixture of water and water miscible organic solvent .


Molecular Structure Analysis

The systematic IUPAC name for Penilloic acid is (2 R ,4 S )-2- [ ( R )-Carboxy (formamido)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid .


Chemical Reactions Analysis

Penicillin degradation is time, temperature, and concentration-dependent, resulting in short-term stability, particularly at high concentrations . The degradation products of penicillin include penilloic acid, penicillamine, and penilloaldehyde .


Physical And Chemical Properties Analysis

Penilloic acid is an organic acid, readily soluble in different organic solvents such as esters, chloroform, or ether, but insoluble or only sparingly soluble in hydrocarbons .

Scientific Research Applications

Role in Non-IgE Mediated Hypersensitivity Reactions

Penilloic acid has been identified as the primary substance involved in non-IgE mediated, immediate hypersensitivity reactions caused by penicillin . These reactions are not dependent on IgE, a type of antibody that plays a crucial role in allergic reactions .

Induction of Vascular Hyperpermeability

Research has shown that Penilloic acid can trigger non-allergic hypersensitivity reactions (NAHRs) by directly inducing increased vascular permeability . This means it can increase the permeability of blood vessels, allowing more fluid and cells to pass through their walls .

Induction of Exudative Inflammation

In addition to vascular hyperpermeability, Penilloic acid can also induce exudative inflammation, a type of inflammation characterized by the exudation of fluid and proteins into the tissues .

Activation of Arachidonic Acid Metabolites (AAMs)

Penilloic acid has been found to significantly increase arachidonic acids and cascade metabolites in the lungs . Arachidonic acid metabolites play a key role in the body’s inflammatory response .

Activation of RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway, which plays a crucial role in various cellular functions, is activated in the ears and lungs of mice after the administration of Penilloic acid . This suggests that Penilloic acid may have a significant impact on cellular processes .

Potential Role in Penicillin Allergy

While the incidence of true penicillin allergy is estimated to be relatively low, Penilloic acid, as a metabolite/impurity (MI) of penicillin, could potentially contribute to penicillin-induced immediate NAHRs . This could have implications for the clinical use of penicillin and the management of penicillin allergies .

Safety And Hazards

Penilloic acid can trigger non-IgE mediated, immediate hypersensitivity reactions in patients . Therefore, its concentration and presence must be carefully monitored during treatment .

Future Directions

Research has revealed that penilloic acid is the chief culprit involved in penicillin-induced immediate non-allergic hypersensitivity reactions in mice . This finding suggests that future research could focus on further understanding the role of penilloic acid in these reactions and developing strategies to mitigate its effects .

properties

IUPAC Name

5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-15(2)13(14(19)20)17-12(21-15)9-16-11(18)8-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWFMQCGNBOTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)CNC(=O)CC2=CC=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292186, DTXSID00964517
Record name 5,5-dimethyl-2-{[(2-phenylacetyl)amino]methyl}-1,3-thiazolane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(1-Hydroxy-2-phenylethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penilloic acid

CAS RN

501-34-8, 28325-47-5
Record name Penilloic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penilloic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5-dimethyl-2-{[(2-phenylacetyl)amino]methyl}-1,3-thiazolane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(1-Hydroxy-2-phenylethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Penilloic acid
Reactant of Route 2
Penilloic acid
Reactant of Route 3
Reactant of Route 3
Penilloic acid
Reactant of Route 4
Penilloic acid
Reactant of Route 5
Penilloic acid
Reactant of Route 6
Penilloic acid

Q & A

Q1: How does penilloic acid contribute to non-IgE mediated hypersensitivity reactions?

A: Penilloic acid, a major metabolite of penicillins, has been identified as a key player in non-IgE mediated hypersensitivity reactions. Research suggests that it directly triggers vascular hyperpermeability, leading to exudative inflammation. [] This reaction is not dependent on IgE antibodies, unlike typical allergic reactions. []

Q2: What are the downstream effects of penilloic acid exposure in a biological system?

A: Upon administration, penilloic acid causes a significant increase in arachidonic acids and their metabolites in the lungs. [] Additionally, it activates the RhoA/ROCK signaling pathway in the ears and lungs, further contributing to the inflammatory response. []

Q3: What is the molecular formula and weight of penilloic acid?

A3: While the provided abstracts don't explicitly mention the molecular formula and weight of penilloic acid, they consistently refer to it as a decarboxylation product of penicilloic acid. Penicilloic acid itself is formed by the hydrolysis of the β-lactam ring in penicillin. The specific formula and weight would depend on the parent penicillin from which penilloic acid is derived (e.g., benzylpenilloic acid from penicillin G).

Q4: Is there any spectroscopic data available regarding penilloic acid?

A: Yes, researchers have utilized various spectroscopic methods to characterize penilloic acid and differentiate it from other penicillin degradation products. Notably, nuclear magnetic resonance (NMR) spectroscopy has been employed to analyze the degradation of penicillin G in acidic solutions, successfully identifying penilloic acid as a major product. [] High-resolution NMR has also been used in the preparation and analysis of penilloic acid. [] Additionally, techniques like liquid chromatography coupled with mass spectrometry (LC/MS) and tandem mass spectrometry (MS/MS) have been instrumental in identifying and quantifying penilloic acid in various matrices, including human urine, citrus fruits, and milk. [, , , ]

Q5: Does penilloic acid possess any known catalytic properties or have specific applications in chemical reactions?

A5: The provided research papers primarily focus on penilloic acid as a degradation product of penicillin and its role in hypersensitivity reactions. There is no mention of penilloic acid exhibiting catalytic properties or having specific applications in chemical reactions within these documents.

Q6: Have computational methods been used to study penilloic acid?

A: Yes, molecular docking simulations have been employed to investigate the interaction of penilloic acid with human serum albumin (HSA). These studies revealed that penilloic acid, categorized as a minor determinant of penicillin G, interacts with specific amino acid residues in the hydrophobic cavity of HSA subdomains IIA and IB. []

Q7: What are the strategies for improving the stability of penilloic acid?

A: While the provided abstracts don't delve into specific formulation strategies for penilloic acid, they highlight its stability at lower temperatures. Studies on mezlocillin, another penicillin, showed its stability at -70°C and -196°C for up to six months, indicating that freezing could be a viable option for preserving penilloic acid. []

Q8: Has the efficacy of penilloic acid been evaluated in in vitro or in vivo models?

A8: The provided research primarily focuses on penilloic acid as a degradation product and its role in hypersensitivity reactions, not as a therapeutic agent. Therefore, these documents do not contain information about its efficacy in in vitro or in vivo models.

Q9: Are there any specific drug delivery strategies associated with penilloic acid?

A9: The provided research papers do not discuss any specific drug delivery strategies related to penilloic acid. The focus remains on its formation, detection, and potential role in hypersensitivity reactions.

Q10: Can penilloic acid serve as a biomarker for any specific condition?

A10: While not explicitly stated in the provided research, the presence of penilloic acid in biological samples could potentially serve as a marker for previous exposure to penicillin antibiotics. Further research is needed to explore its potential as a specific biomarker.

Q11: What analytical methods are used to detect and quantify penilloic acid?

A11: Researchers employ a range of analytical techniques to detect and quantify penilloic acid. These include:

  • High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection or mass spectrometry, allows separation and quantification of penilloic acid in various matrices. [, , ]
  • Liquid Chromatography-Mass Spectrometry (LC/MS): This powerful technique is used for the identification and quantification of penilloic acid in complex mixtures like urine and citrus fruits. [, ]
  • Tandem Mass Spectrometry (MS/MS): MS/MS provides structural information and confirmation of penilloic acid's identity, increasing the accuracy of detection and quantification. [, , , ]
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC, often coupled with MS/MS, offers increased sensitivity and speed for analyzing penilloic acid in various samples. [, , ]

Q12: What is the environmental fate of penilloic acid?

A: While the provided abstracts don't explicitly address the environmental degradation of penilloic acid, they highlight the broader concern of antibiotic residues, including penicillin and its metabolites, persisting in the environment and potentially contributing to antibiotic resistance. [] Further research is needed to understand the specific environmental fate and ecotoxicological effects of penilloic acid.

Q13: What is known about the solubility of penilloic acid?

A13: The provided research papers do not delve into the specific solubility characteristics of penilloic acid.

Q14: How are the analytical methods used for penilloic acid validated?

A14: Researchers validate analytical methods for penilloic acid analysis using standard procedures that typically involve assessing:

  • Linearity: Determining the linear range of detection and ensuring accurate quantification within that range. [, ]
  • Recovery: Evaluating the efficiency of extracting penilloic acid from different matrices. [, , ]
  • Precision: Measuring the reproducibility of the method by analyzing replicate samples. [, , ]
  • Accuracy: Determining the closeness of measured values to the true value. []
  • Specificity: Ensuring that the method can distinguish penilloic acid from other components in the sample. []

Q15: What quality control measures are important when researching penilloic acid?

A15: Quality control is crucial in penilloic acid research to ensure reliable and reproducible results. Key measures include:

    Q16: How does penilloic acid contribute to penicillin allergy?

    A: Penilloic acid acts as a "minor determinant" in penicillin allergy. While benzylpenicilloyl G is considered the major determinant, penilloic acid can still bind to human serum albumin (HSA) and form conjugates. [] These conjugates can then trigger an immune response in sensitized individuals, leading to allergic reactions, ranging from mild skin rashes to severe anaphylaxis.

    Q17: Does penilloic acid interact with drug transporters?

    A17: The provided research papers do not contain information regarding the interaction of penilloic acid with drug transporters.

    Q18: Does penilloic acid influence the activity of drug-metabolizing enzymes?

    A18: The provided research papers do not discuss the impact of penilloic acid on drug-metabolizing enzymes.

    Q19: Is penilloic acid biodegradable?

    A: While the provided research papers do not directly address the biodegradability of penilloic acid, they highlight the broader concern of antibiotic residues persisting in the environment. [] Further research is needed to understand the biodegradation pathways and environmental fate of penilloic acid.

    Q20: What research tools and resources are valuable for studying penilloic acid?

    A20: A range of tools and resources are essential for penilloic acid research, including:

      Q21: What are some significant milestones in the research of penilloic acid?

      A21: Key milestones in understanding penilloic acid include:

      • Identification as a penicillin degradation product: Early research focused on identifying and characterizing the breakdown products of penicillin, leading to the discovery of penilloic acid. [, , ]
      • Recognition of its role in hypersensitivity reactions: Studies revealed that penilloic acid, as a minor determinant, can contribute to penicillin allergy by forming immunogenic conjugates with HSA. [, , ]
      • Development of sensitive analytical methods: Advancements in analytical techniques like HPLC, LC/MS, and MS/MS enabled the accurate detection and quantification of penilloic acid in various matrices. [, , , , ]

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.